5-Methylindoline

Pharmaceutical synthesis PDE4 inhibitors Indoline intermediates

5-Methylindoline (CAS 65826-95-1), systematically named 5-methyl-2,3-dihydro-1H-indole, is a C5-methyl-substituted indoline derivative with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol. It belongs to the indoline class of heterocyclic compounds, characterized by a benzene ring fused to a partially saturated five-membered nitrogen-containing ring, with a methyl group specifically positioned at the 5-position of the aromatic ring.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 65826-95-1
Cat. No. B1590916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylindoline
CAS65826-95-1
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3
InChIKeyJFUAVVHABJWSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylindoline (CAS 65826-95-1) – Core Chemical Profile and Procurement-Relevant Class Context


5-Methylindoline (CAS 65826-95-1), systematically named 5-methyl-2,3-dihydro-1H-indole, is a C5-methyl-substituted indoline derivative with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . It belongs to the indoline class of heterocyclic compounds, characterized by a benzene ring fused to a partially saturated five-membered nitrogen-containing ring, with a methyl group specifically positioned at the 5-position of the aromatic ring . The compound serves as a versatile building block in pharmaceutical synthesis and as a key intermediate in the production of various pharmacologically active compounds, particularly those targeting neurological disorders .

Why Generic Indoline Substitution Is Not a Procurement Option: The C5 Methylation Imperative


Substituting 5-Methylindoline with unsubstituted indoline or other positional isomers (e.g., 2-methylindoline) is not scientifically equivalent because the precise C5 methyl substitution fundamentally alters the compound's utility in downstream synthetic applications. The presence of the methyl group at the 5-position of the indoline ring directly influences the steric and electronic properties of intermediates and final products. Critically, structure-activity relationship (SAR) studies across indole-based therapeutic programs have demonstrated that C5 substitution is a key determinant of pharmacological potency and selectivity . For example, in the duocarmycin and CC-1065 analogue series, substitution at the indole C5 position led to cytotoxic potency enhancements of ≥1000-fold compared to unsubstituted or alternatively substituted analogues [1]. Furthermore, specific synthetic routes documented for producing PDE4 inhibitors explicitly require 5-methylindoline as the starting intermediate; substituting indoline would yield a different final compound with unvalidated pharmacological properties [2]. Thus, procurement decisions must specify the exact 5-methyl positional isomer to ensure reproducibility of published synthetic protocols and preservation of the intended structure-activity relationships.

Quantitative Evidence Differentiating 5-Methylindoline from Close Analogs: Head-to-Head Data for Procurement Decisions


C5 Methyl Substitution Enables Potent PDE4 Inhibitor Synthesis: Synthetic Route Exclusivity

5-Methylindoline serves as the essential starting material (intermediate I) in a published 9-step synthetic route to 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles, a class of PDE4 inhibitors. The C5 methyl group is incorporated into the final pharmacophore and cannot be introduced post-synthetically; unsubstituted indoline would produce a different final compound with uncharacterized PDE4 inhibitory activity [1]. The route proceeds via condensation of 5-methylindoline with benzonitrile using BCl₃ and AlCl₃ in dichloroethane to yield 7-benzoyl-5-methylindoline, followed by cyclization with glycine methyl ester in pyridine to form the tricyclic pyrrolobenzodiazepinone core [2].

Pharmaceutical synthesis PDE4 inhibitors Indoline intermediates

C5 Substitution Confers ≥1000-Fold Cytotoxic Potency Enhancement in DNA Alkylating Agents

In an extensive SAR study of CBI analogues of duocarmycins and CC-1065, substitution at the indole C5 position led to cytotoxic potency enhancements of ≥1000-fold compared to unsubstituted analogues [1]. Simplified analogues containing a single DNA binding subunit with C5 substitution achieved IC₅₀ values of 2–3 pM, representing potency exceeding that of CBI-TMI, duocarmycin SA, and CC-1065 [2]. The potency enhancement correlated with increased rate and efficiency of DNA alkylation, and the effect was more pronounced in CBI-based analogues compared to DSA or CPI-based analogues [3]. Notably, the effect was largely insensitive to the electronic character of the C5 substituent but sensitive to size, rigid length, and hybridization (sp, sp², sp³), indicating that the mere presence of a C5 substituent is critical [3].

Anticancer agents DNA alkylation Structure-activity relationship

HCV NS5B Polymerase Inhibitor SAR: C5 Compact Nonpolar Substitution Preferred

Structure-activity relationship (SAR) studies of indole-based inhibitors targeting hepatitis C virus (HCV) NS5B polymerase identified that C5 substitution with compact, nonpolar moieties (such as methyl groups) is preferred for maintaining and optimizing potency . The best C5 groups were found to be compact and nonpolar, and the C6 attachments were not affecting potency, indicating that the C5 position specifically modulates biological activity [1]. Limited N-1 benzyl-type substituent studies indicated that optimal substitutions were fluoro or methyl groups at the 2′ or 5′ positions of the benzyl group [1]. 5-Methylindoline, with its compact methyl group at the C5 position, aligns with this SAR preference.

HCV NS5B polymerase Antiviral agents Indole SAR

Industrial-Scale Catalytic Hydrogenation Route: High-Yield Process Optimization via Debenzylation

5-Methylindoline can be produced via a scalable catalytic hydrogenation route from 1-benzyl-5-formylindoline using 5% Pd/C in ethanol under hydrogen atmosphere . A documented patent procedure achieves 80.4% yield, producing 0.9 g of 5-methylindoline from 2.0 g of starting material, with a boiling point of 93°C at 4 mmHg . The Japanese patent JP3968731B2 (Ihara Chemical Industry) describes industrial-scale hydrogenation conditions using hydrogen pressure ranging from atmospheric to 50 kg/cm² at 0–150°C in an autoclave . This route is distinguished from alternative syntheses that start from 5-methylindole reduction, which typically requires higher hydrogen pressures and temperatures .

Process chemistry Catalytic hydrogenation Industrial synthesis

Physical Property Differentiation: LogP and Vapor Pressure Comparison with Indoline Class

5-Methylindoline exhibits predicted physicochemical properties that distinguish it from unsubstituted indoline and other positional isomers, with implications for purification, formulation, and chromatographic behavior. The compound has a predicted LogP of 2.09 , boiling point of 240.8±25.0°C at 760 mmHg, vapor pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 47.8±3.0 kJ/mol . These properties are relevant for procurement decisions involving purification methods (distillation parameters differ from indoline: bp 220°C) and storage conditions (room temperature storage with inert gas protection recommended due to light and air sensitivity) .

Physical chemistry LogP Vapor pressure

Analytical Purity Benchmarking: Commercially Available Grade Specifications

Commercially available 5-Methylindoline is supplied with defined purity specifications that enable direct comparison across vendors. TCI provides the compound at >98.0% purity verified by both GC and nonaqueous titration, with NMR confirmation of structure . Chem-Impex offers ≥98% purity verified by HPLC . BOC Sciences provides ≥97% purity . These specifications establish a procurement benchmark for the compound; researchers requiring high-purity starting material for sensitive synthetic applications should prioritize vendors offering ≥98% purity with multiple orthogonal analytical verification methods. The compound's appearance is described as colorless to yellow to orange clear liquid or pale yellow liquid .

Analytical chemistry Purity specification Quality control

Procurement-Driven Application Scenarios for 5-Methylindoline (CAS 65826-95-1)


PDE4 Inhibitor Medicinal Chemistry Programs

5-Methylindoline is the essential starting intermediate for synthesizing 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles, a class of PDE4 inhibitors with therapeutic potential in inflammatory and respiratory diseases. The published synthetic route proceeds via condensation of 5-methylindoline with benzonitrile (BCl₃/AlCl₃ in dichloroethane) followed by cyclization with glycine methyl ester in pyridine to construct the tricyclic pyrrolobenzodiazepinone core [1]. The C5 methyl group is integral to the final pharmacophore; substitution with unsubstituted indoline would produce a structurally distinct compound lacking the required methyl substituent. Researchers requiring this specific PDE4 inhibitor scaffold must procure 5-methylindoline rather than generic indoline to ensure synthetic route fidelity and SAR continuity [2].

Development of DNA Alkylating Anticancer Agents (CBI-Duocarmycin Analogues)

For medicinal chemistry teams developing CBI-based DNA alkylating anticancer agents, C5-substituted indoline/indole building blocks such as 5-methylindoline are critical for achieving the potent picomolar cytotoxic activity characteristic of this chemotype. Patent data demonstrates that C5 substitution confers ≥1000-fold potency enhancement in CBI analogues, with IC₅₀ values reaching 2–3 pM for simplified single-subunit constructs [1]. The potency enhancement is attributed to increased rate and efficiency of DNA alkylation and is more pronounced in CBI-based analogues than DSA or CPI-based series [2]. Importantly, the effect is largely independent of the electronic character of the C5 substituent but depends on its steric presence, making 5-methylindoline a suitable building block for exploring this chemotype [3]. Procurement of 5-methylindoline rather than unsubstituted indoline is essential to access this validated potency enhancement strategy.

HCV NS5B Polymerase Inhibitor Lead Optimization

In antiviral drug discovery targeting hepatitis C virus NS5B polymerase, SAR studies have established that C5 substitution with compact nonpolar moieties (e.g., methyl groups) is preferred for optimizing inhibitor potency [1]. 5-Methylindoline, bearing a methyl group at the C5 position, aligns with this SAR preference and serves as an appropriate building block for constructing indole-based NS5B inhibitor scaffolds. The SAR findings indicate that C6 attachments do not affect potency, underscoring the specific importance of the C5 position for modulating biological activity [2]. Researchers pursuing HCV NS5B polymerase inhibitors should procure 5-methylindoline rather than unsubstituted indoline to incorporate the SAR-preferred C5 substitution pattern into their compound libraries.

Process Chemistry and Industrial-Scale Synthesis

For process chemists and CMC teams requiring scalable, high-yield synthesis of 5-methylindoline, the catalytic hydrogenation route from 1-benzyl-5-formylindoline offers a validated industrial process with defined parameters. The reaction proceeds using 5% Pd/C in ethanol under atmospheric hydrogen at 60–70°C, achieving 80.4% yield with a boiling point of 93°C at 4 mmHg [1]. Industrial-scale adaptations described in Japanese patent JP3968731B2 employ hydrogen pressures up to 50 kg/cm² and temperatures of 0–150°C in autoclave conditions [2]. This route is distinguished from alternative 5-methylindole reduction methods that typically require more demanding high-pressure conditions. Procurement of the 1-benzyl-5-formylindoline precursor enables access to this optimized, high-yield synthetic route for producing 5-methylindoline at scale [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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